molecular formula C11H9F3N2OS B8314299 n-(2-Cyanomethylsulfanyl-5-trifluoromethylphenyl)acetamide

n-(2-Cyanomethylsulfanyl-5-trifluoromethylphenyl)acetamide

Cat. No. B8314299
M. Wt: 274.26 g/mol
InChI Key: OMRFJKYLKGGXKV-UHFFFAOYSA-N
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Patent
US06232310B1

Procedure details

(2-Amino-4-trifluoromethylphenylsulfanyl)acetonitrile (0.66 g) was stirred on an ice bath at 0° C. Acetic acid anhydride (2.5 ml) was added, and the resulting solution was allowed to reach room temperature. After 1 h the mixture was concentrated in vacuo and the solid residue was triturated with petroleum ether (2×2 ml), filtered off and and dried to give the title compound as a white solid. Yield 0.75 g (96%), mp 103-103.3° C.; 1H-NMR(CDCl3) δ (ppm): 8.79 (br, 1H), 8.36 (br, 1H), 7.78 (d, 1H), 7.38 (dd, 1H, J: 8 Hz/2 Hz), 3.50 (s, 2H) 2.29 (s, 3H); 13C-NMR (DMSO-d6) δ (ppm): 169.2 (C═O), 137.1, 134.3, 129.6, 127.7 (q, J=32 Hz), 122.7 (m, 2C), 123.9 (CF3, J=272), 117.6 (CN), 23.2 (H3), 17.6 (CH2); IR (KBr) ν (cm−1): 3249, 2244 (C≡N), 1660, 1530, 1483, 1335, 1170, 1116, 1095.
Name
(2-Amino-4-trifluoromethylphenylsulfanyl)acetonitrile
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[S:12][CH2:13][C:14]#[N:15].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:14]([CH2:13][S:12][C:3]1[CH:4]=[CH:5][C:6]([C:8]([F:9])([F:10])[F:11])=[CH:7][C:2]=1[NH:1][C:16](=[O:18])[CH3:17])#[N:15]

Inputs

Step One
Name
(2-Amino-4-trifluoromethylphenylsulfanyl)acetonitrile
Quantity
0.66 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)SCC#N
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the mixture was concentrated in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with petroleum ether (2×2 ml)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)CSC1=C(C=C(C=C1)C(F)(F)F)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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